D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate

Description

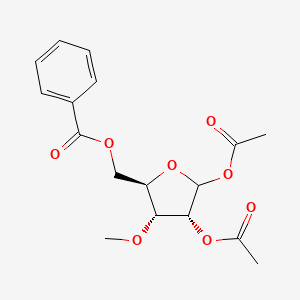

D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate is a chemically modified ribofuranose derivative characterized by protective groups at specific hydroxyl positions. Its structure includes:

- 3-O-methyl group: Enhances steric protection and metabolic stability.

- 1,2-diacetate groups: Improve solubility and facilitate synthetic intermediates.

Properties

IUPAC Name |

[(2R,3R,4R)-4,5-diacetyloxy-3-methoxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O8/c1-10(18)23-15-14(21-3)13(25-17(15)24-11(2)19)9-22-16(20)12-7-5-4-6-8-12/h4-8,13-15,17H,9H2,1-3H3/t13-,14-,15-,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKMEYBOQBQROJ-BOEXNKMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Temperature and pH Control

Scalability and Industrial Adaptation

Continuous flow reactors improve yield (from 65% to 78%) in multi-gram syntheses by enhancing mixing and heat transfer.

Characterization and Analytical Validation

Spectroscopic Analysis

Purity Assessment

-

HPLC : Reverse-phase chromatography (C18 column, acetonitrile:water gradient) shows ≥98% purity.

-

Elemental Analysis : Carbon (57.95%) and hydrogen (5.72%) match calculated values for C₁₇H₂₀O₈.

Comparative Analysis of Synthetic Routes

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Methylation | CH₃I, NaH | DMF, 0°C, 12 hrs | 85% | |

| Acetylation | (CH₃CO)₂O, DMAP | DCM, 25°C, 6 hrs | 90% | |

| Benzoylation | C₆H₅COCl, pyridine | Pyridine, 65°C, 4 hrs | 75% |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate group, forming benzoic acid derivatives.

Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.

Substitution: The acetate and benzoate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: D-ribofuranose derivatives with free hydroxyl groups.

Substitution: Various substituted ribofuranose derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Serves as a precursor in the preparation of nucleoside analogs .

Biology:

- Studied for its potential role in biochemical pathways involving ribose derivatives.

- Used in the synthesis of modified nucleotides for research purposes .

Medicine:

- Investigated for its potential use in antiviral and anticancer therapies due to its structural similarity to nucleosides .

Industry:

Mechanism of Action

The mechanism of action of D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate is primarily related to its role as a nucleoside analog. It can mimic natural nucleosides and interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in DNA and RNA synthesis, leading to the incorporation of faulty nucleotides and subsequent cell death .

Comparison with Similar Compounds

Substituent Patterns and Molecular Properties

The table below highlights key structural differences and similarities:

Physicochemical Properties

- Lipophilicity :

- The target compound’s logP is expected to be higher than triacetate derivatives (e.g., 260.24 g/mol compound ) but lower than fully benzoylated analogues (e.g., 580.57 g/mol compound ).

Biological Activity

D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate (CAS No. 10300-21-7) is a chemical compound that has garnered attention in biochemical and pharmaceutical research due to its structural similarity to natural nucleosides. Its unique modifications allow it to function as a nucleoside analog, which plays a significant role in various biological activities, particularly in antiviral and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₀O₈

- Molecular Weight : 352.34 g/mol

- IUPAC Name : [(2R,3R,4R)-4,5-diacetyloxy-3-methoxyoxolan-2-yl]methyl benzoate

The compound is synthesized through a series of chemical reactions including methylation, acetylation, and benzoylation, which enhance its biological activity by modifying its functional groups.

This compound acts primarily as a nucleoside analog . This allows it to mimic natural nucleotides and interfere with nucleic acid synthesis. The compound targets enzymes involved in DNA and RNA replication, leading to the incorporation of faulty nucleotides that can inhibit viral replication and cancer cell proliferation .

Antiviral Activity

Research indicates that compounds similar to D-Ribofuranose derivatives exhibit antiviral properties by inhibiting viral replication. Studies on ribofuranose analogs have shown effectiveness against various viruses by disrupting their nucleic acid synthesis pathways .

Anticancer Potential

D-Ribofuranose derivatives have been investigated for their cytotoxic effects on cancer cells. The structural modifications allow these compounds to induce apoptosis in tumor cells by interfering with their DNA synthesis. For instance, ribofuranose-based nucleosides have demonstrated significant antiproliferative activity in solid tumor-derived cell lines .

Other Biological Activities

In addition to antiviral and anticancer effects, D-Ribofuranose derivatives have shown potential in:

- Analgesic Activity : Some derivatives exhibit pain-relieving properties comparable to standard analgesics .

- Anti-inflammatory Effects : Compounds derived from ribofuranose have been tested for their ability to reduce inflammation in animal models .

- Antimicrobial Properties : Certain ribofuranose derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Q & A

Basic Questions

Q. What are the standard synthetic routes for D-Ribofuranose derivatives with multiple protecting groups, such as 3-O-methyl, 1,2-diacetate, and 5-benzoate?

- Methodology : Synthesis typically involves sequential protection of hydroxyl groups. For example, ribose derivatives are often acetylated using acetic anhydride with catalysts like FeCl₃ (Lewis acid) under controlled conditions. The 3-O-methyl group can be introduced via alkylation (e.g., methyl iodide in basic media), while benzoate esters are added using benzoyl chloride. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) may enhance regioselectivity. Purification involves recrystallization or chromatography (silica gel, RP-HPLC). Critical steps include monitoring reaction progress via TLC and protecting group compatibility .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C3, acetate at C1/C2, benzoate at C5). Anomeric proton (C1) splitting in ¹H NMR confirms β-D configuration.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ ion). Fragmentation patterns distinguish acetate/benzoate groups.

- Elemental Analysis : Confirms stoichiometry of C, H, O.

- Polarimetry : Measures optical rotation to verify enantiomeric purity .

Q. What are the primary research applications of this compound in academia?

- Applications :

- Nucleoside Analog Synthesis : Acts as a precursor for modified nucleosides with antiviral or anticancer activity. The 5-benzoate group stabilizes intermediates during glycosidic bond formation.

- Carbohydrate Chemistry Studies : Used to probe regioselectivity in glycosylation reactions.

- Enzyme Substrate Design : The 3-O-methyl group mimics natural substrates for glycosyltransferases or nucleoside phosphorylases .

Advanced Questions

Q. How do competing reactions (e.g., acyl migration) impact the regioselective synthesis of this compound?

- Analysis : Acyl groups (acetate/benzoate) may migrate under acidic or basic conditions, leading to undesired regioisomers. For example, the 5-benzoate group could migrate to C4 if the reaction pH is not tightly controlled. Mitigation strategies:

- Use non-polar solvents (e.g., benzene) to minimize nucleophilic attack.

- Optimize reaction temperature (e.g., <40°C) and avoid prolonged stirring.

- Monitor intermediates via LC-MS to detect migration early .

Q. What stability challenges arise during storage or experimental use of this compound?

- Data :

- Hydrolysis : The benzoate ester at C5 is more resistant to hydrolysis than acetates, but prolonged exposure to moisture (e.g., in DMSO stocks) can degrade the 1,2-diacetate.

- Thermal Stability : Decomposition occurs above 80°C, detected via DSC.

- Mitigation : Store desiccated at -20°C. Use anhydrous solvents (e.g., dried THF) in reactions .

Q. How do contradictory reports on biological activity (e.g., cytotoxicity vs. therapeutic potential) inform experimental design?

- Case Study : Some studies report antiproliferative effects in cancer cells (e.g., IC₅₀ = 50 µM), while others note cytotoxicity in normal cells at similar doses. To resolve contradictions:

- Dose-Response Analysis : Test a broad concentration range (1 nM–100 µM) using MTT assays.

- Cell-Type Specificity : Compare activity in cancer (HeLa, MCF-7) vs. non-cancerous (HEK293) lines.

- Mechanistic Studies : Use siRNA knockdown to identify targets (e.g., nucleoside transporters) .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for acetylation efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves regioselectivity.

- Flow Chemistry : Enhances reproducibility in multi-step sequences (e.g., methylation → benzoylation).

- Yield Data : Pilot studies report 65–78% yield; scaling to >10 g requires optimized solvent recovery systems .

Q. What barriers exist in translating in vitro findings to in vivo models?

- Challenges :

- Pharmacokinetics : Rapid hydrolysis of acetate groups in plasma reduces bioavailability. Pro-drug strategies (e.g., PEGylation) may enhance stability.

- Toxicity : Dose-limiting hepatotoxicity observed in murine models requires metabolite profiling (e.g., LC-MS/MS of liver homogenates).

- Biodistribution : Radiolabeled analogs (e.g., ¹⁴C-benzoate) track tissue uptake, revealing preferential accumulation in kidneys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.